N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine is a heterocyclic organic compound featuring a 1,3-benzothiazole moiety linked to a 3,5-dimethylpyrazole unit via an ethylamine bridge. This compound belongs to a class of molecules containing both pyrazole and benzothiazole units, which are known for their diverse biological activities [ [] https://www.semanticscholar.org/paper/27a75fc049347672238a7de99c3bee8ba9f1987c ]. This particular derivative has garnered interest in scientific research primarily due to its potential as a ligand in the synthesis of metal complexes, which can exhibit interesting catalytic and biological properties.
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine is a compound that integrates a pyrazole moiety with a benzothiazole structure, which is significant in medicinal chemistry due to its diverse biological activities. The compound is recognized for its potential applications in drug development and as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various interactions within biological systems, making it a subject of interest in pharmacological research.
This compound can be classified under the categories of heterocyclic compounds and pharmaceutical intermediates. It is derived from the combination of two distinct heterocycles: the pyrazole ring and the benzothiazole ring. The synthesis and study of such compounds are crucial for developing new therapeutic agents with improved efficacy and safety profiles. The compound's CAS Number is 1177323-99-7, which aids in its identification in chemical databases and literature .
The synthesis of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine can be achieved through various methods, typically involving multi-step reactions that combine precursors containing both pyrazole and benzothiazole functionalities.
The synthesis often requires careful control of reaction conditions such as temperature and solvent choice to optimize yields and purity. For instance, refluxing the reaction mixture in an appropriate solvent (e.g., ethanol or toluene) can facilitate the formation of desired products while minimizing side reactions.
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine has a complex molecular structure characterized by two primary rings: a pyrazole ring and a benzothiazole ring connected by an ethyl linker.
The molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and sulfur atoms. The compound features specific functional groups that contribute to its reactivity and biological activity.
The compound can participate in various chemical reactions typical for heterocycles. These include:
Detailed reaction mechanisms often involve intermediates that are critical for understanding how these transformations occur at the molecular level. For example, nucleophilic attack on electrophiles can lead to significant structural changes.
The mechanism of action for N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine is primarily linked to its interaction with biological targets such as enzymes or receptors.
Upon administration, the compound may bind to specific enzyme active sites or receptor sites, inhibiting or modulating their activity. This interaction is often facilitated by hydrogen bonding or hydrophobic interactions due to its structural features.
Research indicates that derivatives of benzothiazoles exhibit varied pharmacological activities including anti-inflammatory and antimicrobial effects .
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine typically appears as a crystalline solid with distinct melting points depending on purity.
The compound exhibits stability under standard laboratory conditions but may be sensitive to light or moisture. Its solubility profile varies with solvents; it is generally soluble in organic solvents like dimethyl sulfoxide but less so in water.
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to characterize this compound's structure and purity .
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine has several scientific applications:
Benzothiazole, a privileged heterocyclic scaffold containing fused benzene and thiazole rings, has undergone significant evolution in medicinal chemistry since its initial exploration in the mid-20th century. Early benzothiazole derivatives demonstrated a remarkable breadth of pharmacological activities, including antimicrobial and antifungal properties, which spurred systematic structural optimization campaigns. By the 1990s, research had crystallized around the anticancer potential of 2-arylbenzothiazoles, exemplified by compounds such as 2-(4-aminophenyl)benzothiazole, which exhibited nanomolar potency against breast, ovarian, and colon cancer cell lines through selective metabolic activation and interference with cellular proliferation pathways [1]. The scaffold's intrinsic bioactivity is attributed to its:
Table 1: Clinically Exploited Benzothiazole-Based Pharmacophores
Target Disease | Benzothiazole Derivative | Key Pharmacological Action | Reference |
---|---|---|---|
Cancer | Fadrazole | Aromatase inhibition | [8] |
Tuberculosis | Ethoxzolamide | Carbonic anhydrase inhibition | [4] |
Angiogenesis | Bicalutamide analogs | VEGFR-2 inhibition | [5] |
The 2000s witnessed benzothiazoles transition into targeted cancer therapeutics, particularly as kinase inhibitors. Research by Reddy et al. highlighted N-(benzo[d]thiazol-2-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide hybrids as potent VEGFR-2 inhibitors (e.g., compound VII, IC₅₀ = 97 nM), leveraging the benzothiazole core as a bioisostere for picolinamide in sorafenib-like inhibitors [1] [5]. Concurrently, benzothiazoles demonstrated efficacy against mycobacterial targets, notably enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis, circumventing activation issues associated with frontline drug isoniazid [4]. This target versatility cemented benzothiazoles as indispensable scaffolds in rational drug design.
Pyrazole, a 1,2-diazole heterocycle, contributes critically to drug optimization through:
In anticancer applications, pyrazole integration has yielded agents like crizotinib—an ALK/ROS1 inhibitor—where the pyrazole core acts as a hinge-binding motif coordinating kinase domains [8]. Similarly, axitinib incorporates pyrazole as a key pharmacophore for VEGFR-2 inhibition. Hybridization strategies exploit pyrazole's role in enhancing target specificity; for instance, COX-2 inhibitors like celecoxib demonstrate 1000-fold selectivity over COX-1, attributed to the pyrazole-trifluoromethyl group occupying COX-2's hydrophobic side pocket [6].
Table 2: Impact of Pyrazole Substitutions on Biological Activity
Substitution Pattern | Biological Consequence | Example Compound | Activity Enhancement |
---|---|---|---|
3,5-Dimethyl (N-1 alkyl) | Improved metabolic stability & membrane permeability | ST3 (α-glucosidase inhib.) | IC₅₀ = 5.8 µM (vs. acarbose 58.8 µM) [2] |
4-Aroyl/hetaryl | Tubulin polymerization inhibition | Compound 1 [8] | G₂/M arrest at 1.3 µM (MCF7) |
N-1 ethylene spacer | Conformational flexibility for target engagement | Compound 14 [1] | VEGFR-2 IC₅₀ = 0.097 µM |
Recent work emphasizes the 3,5-dimethylpyrazole motif—present in the compound N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine—as particularly advantageous. Methyl groups at C-3 and C-5 shield the N-2 nitrogen from oxidative metabolism while maintaining planarity for intercalative binding. In α-glucosidase inhibitors, dimethylpyrazole hybrids like ST3 achieved 10-fold greater potency than acarbose by optimally positioning the molecule in the enzyme's catalytic pocket [2].
Hybridization of benzothiazole and pyrazole scaffolds merges complementary pharmacophoric elements to overcome limitations of single-heterocycle agents. The synergy operates through:
Reddy et al. demonstrated this synergy unequivocally: Benzothiazole-pyrazole hybrids exhibited 5–50-fold greater VEGFR-2 inhibition versus benzothiazole-alone analogs. Compound 14 (IC₅₀ = 0.097 µM against VEGFR-2) concurrently inhibited angiogenesis in transgenic zebrafish models—an effect absent in either scaffold administered separately [1]. Molecular hybridization also expands target diversity:
Docking studies of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine reveal critical interactions: The benzothiazole sulfur forms hydrophobic contacts with VEGFR-2's P-loop, while the pyrazole dimethyl groups engage the hinge region Cys919. The ethylene linker permits optimal distance (8–12 Å) between pharmacophores, enabling simultaneous occupation of adjacent hydrophobic subpockets—validating the hybrid design's geometric precision [1] [5].
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0